Methyl 2-amino-2-(pyridin-3-yl)acetate CAS 746584-27-0
Methyl 2-amino-2-(pyridin-3-yl)acetate CAS 746584-27-0
An In-depth Technical Guide to Methyl 2-amino-2-(pyridin-3-yl)acetate (CAS 746584-27-0)
Abstract
Methyl 2-amino-2-(pyridin-3-yl)acetate is a pivotal, non-canonical α-amino ester that has garnered significant attention within the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a pyridine ring, a primary amine, and a methyl ester attached to a stereogenic center, renders it an exceptionally versatile building block for the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of its chemical properties, validated synthesis protocols, comprehensive analytical characterization, and critical applications in drug discovery. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of a Heterocyclic Amino Ester
In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is relentless. Non-canonical α-amino acids and their derivatives are crucial precursors in this endeavor, providing the structural diversity necessary to modulate biological targets effectively.[1][2][3] Methyl 2-amino-2-(pyridin-3-yl)acetate, identified by CAS number 746584-27-0, emerges as a strategically important intermediate.
The molecule's value is rooted in its hybrid structure:
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The Pyridine Moiety: A common heterocycle in approved drugs, the pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, and can influence the molecule's overall solubility and metabolic stability.
-
The α-Amino Ester Group: This functional arrangement provides two reactive handles—the amine and the ester—for straightforward chemical modification, such as peptide coupling or derivatization, enabling its incorporation into larger, more complex scaffolds.[4]
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The Chiral Center: The α-carbon is a stereocenter, allowing for the development of stereospecific drugs, which is often critical for achieving desired target engagement and reducing off-target effects.
This guide synthesizes current knowledge to provide a comprehensive technical overview, empowering scientists to leverage this compound's full potential.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and research.
| Property | Value | Source |
| CAS Number | 746584-27-0 | N/A |
| IUPAC Name | methyl 2-amino-2-(pyridin-3-yl)acetate | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 166.18 g/mol | [5][6] |
| SMILES Code | O=C(OC)C(N)C1=CC=CN=C1 | [7] |
| Appearance | Typically an off-white to yellow solid or oil | General chemical knowledge |
| Solubility | Soluble in methanol and other polar organic solvents | [8] |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C for long-term stability.[7] | [7] |
Synthesis and Manufacturing: A Protocol for Reliable Access
The synthesis of α-amino esters is a well-established field in organic chemistry.[9] For Methyl 2-amino-2-(pyridin-3-yl)acetate, a common and efficient method is the direct esterification of the parent amino acid, 2-amino-2-(pyridin-3-yl)acetic acid. The Fischer-Speier esterification, using an alcohol as both solvent and reagent under acidic conditions, is a robust and scalable approach.
Protocol: Synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
This protocol is based on established methods for the synthesis of amino acid methyl esters.[10][11][12][13]
Materials:
-
2-amino-2-(pyridin-3-yl)acetic acid
-
Anhydrous Methanol (MeOH)
-
Dry Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Reaction flask with a magnetic stirrer, gas inlet, and drying tube
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: Suspend 1 equivalent of 2-amino-2-(pyridin-3-yl)acetic acid in anhydrous methanol (approx. 10-15 mL per gram of amino acid) in a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Acidification: Cool the suspension in an ice bath to 0°C. Slowly bubble dry HCl gas through the stirred suspension. Alternative: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled methanolic suspension. This in situ generates HCl and is often more convenient.
-
Reaction: After the addition of the acid source, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed. This typically takes several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid is the hydrochloride salt of the desired product. To purify, triturate the solid with cold diethyl ether, then collect the product by vacuum filtration. Wash the filter cake with additional cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white to off-white crystalline solid under a high vacuum to yield the pure Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.
Note: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Methyl 2-amino-2-(pyridin-3-yl)acetate.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.[14][15][16]
| Technique | Expected Characteristics |
| ¹H NMR | Pyridine Protons: 4 distinct aromatic signals between δ 7.5-8.8 ppm. α-Proton (CH): A singlet or multiplet around δ 4.5-5.0 ppm. Amine Protons (NH₂): A broad singlet, chemical shift is concentration and solvent dependent (typically δ 2.0-4.0 ppm). Methyl Protons (OCH₃): A sharp singlet around δ 3.7-3.8 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm. Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm). α-Carbon (CH): A signal around δ 55-60 ppm. Methyl Carbon (OCH₃): A signal around δ 52-54 ppm. |
| IR Spectroscopy | N-H Stretch (Amine): A broad absorption band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹. C-N Stretch: An absorption band in the fingerprint region around 1000-1200 cm⁻¹. |
| Mass Spectrometry (ESI+) | Molecular Ion Peak [M+H]⁺: Expected at m/z = 167.1. Fragmentation: Common fragmentation patterns would include the loss of the methoxycarbonyl group (-COOCH₃) or the entire ester group. |
Applications in Research and Drug Development
The utility of Methyl 2-amino-2-(pyridin-3-yl)acetate is primarily as a high-value intermediate. Its structural motifs are frequently found in biologically active molecules.
-
Scaffold for Peptidomimetics: As a non-natural amino acid derivative, it is an ideal starting point for creating peptidomimetics, which are designed to mimic natural peptides but with improved stability and oral bioavailability.[17]
-
Synthesis of Enzyme Inhibitors: A related compound, 2-amino-2-(pyridin-3-yl)acetonitrile, is a known precursor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in treating type 2 diabetes.[18] This strongly suggests that Methyl 2-amino-2-(pyridin-3-yl)acetate could be a key building block for synthesizing analogs or novel inhibitors targeting various enzyme classes.
-
Access to Novel Heterocyclic Systems: The primary amine and ester functionalities allow for a wide range of chemical transformations, including cyclization reactions to form novel fused heterocyclic systems, which are a rich source of new drug candidates.
-
Modulation of Physicochemical Properties: The incorporation of this building block can fine-tune a lead compound's properties. The pyridine nitrogen can act as a hydrogen bond acceptor or be protonated to improve aqueous solubility, while the overall structure contributes to the desired lipophilicity. The strategic placement of a methyl group can sometimes lead to a "magic methyl" effect, significantly boosting potency or improving metabolic stability.[19]
Conceptual Role in Drug Synthesis
Caption: Role as a versatile building block in a multi-step drug synthesis campaign.
Safe Handling, Storage, and Stability
Adherence to proper safety protocols is essential when working with any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[20][21] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[20][22]
-
Handling: Avoid contact with skin, eyes, and clothing.[22] In case of contact, rinse the affected area immediately with plenty of water.[22] Handle in accordance with good industrial hygiene and safety practices.[22][23]
-
Storage: For optimal shelf-life, the compound should be stored under the conditions specified by the supplier: in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), protected from light, and refrigerated or frozen (-20°C).[7]
-
Stability and Reactivity: The compound is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the ester group.[24] The primary amine is a nucleophile and can react with electrophiles. It is also potentially susceptible to oxidation over time if not stored properly.[24][25] Avoid contact with strong oxidizing agents.[8]
Conclusion
Methyl 2-amino-2-(pyridin-3-yl)acetate (CAS 746584-27-0) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and researchers. Its combination of a biologically relevant pyridine heterocycle and versatile amino ester functionality provides a direct and efficient route to novel molecular scaffolds. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists are well-equipped to harness its potential in the development of the next generation of therapeutics.
References
- Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion.
- Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV.
- Alfonzo, E., et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed - NIH.
- Various Authors. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
- Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
- BenchChem. Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)
- Chemsrc. Methyl 2-[(pyridin-3-yl)
- ChemicalBook. methyl 2-(6-aminopyridin-3-yl)
- TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-2-methylpyridine. TCI Chemicals.
- BenchChem. Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)
- Fisher Scientific. (2009).
- BLDpharm. 746584-27-0|Methyl 2-amino-2-(pyridin-3-yl)
- Covestro. (2012).
- Acme-Hardesty.
- MedChemExpress.
- Sigma-Aldrich. (2025).
- Bavetsias, V., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
- Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
- ChemicalBook. Glycine methyl ester hydrochloride synthesis. ChemicalBook.
- Pauli, G. F., et al. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
- Google Patents. (2019). A kind of preparation method of high-purity glycine ester hydrochloride.
- Patsnap. (2019). Continuous synthesis method of glycine methyl ester hydrochloride.
- de Oliveira, P. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- Reddy, C., et al. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry.
- ChemRxiv. (2024).
- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 5. Methyl 2-[(pyridin-3-yl)amino]acetate | CAS#:858254-01-0 | Chemsrc [chemsrc.com]
- 6. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 7. 746584-27-0|Methyl 2-amino-2-(pyridin-3-yl)acetate|BLD Pharm [bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 13. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. solutions.covestro.com [solutions.covestro.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. acme-hardesty.com [acme-hardesty.com]
- 24. Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate | Benchchem [benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
